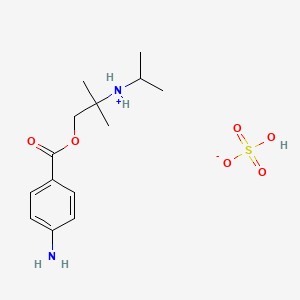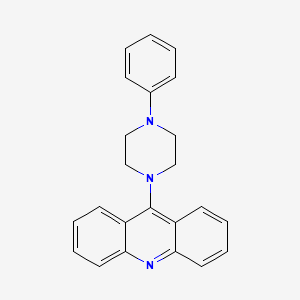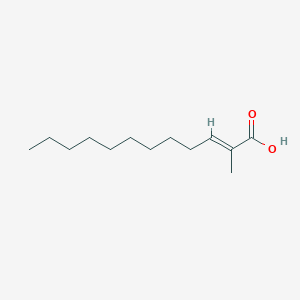
2-Methyl-2-dodecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-dodecenoic acid is an organic compound belonging to the class of unsaturated fatty acids It is characterized by the presence of a double bond at the second carbon atom and a methyl group attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-2-dodecenoic acid can be synthesized through a multi-step process involving bromination, dehydrobromination, and saponification. The process begins with the bromination of methyl 2-methyldodecanoate using N-bromosuccinimide. This is followed by dehydrobromination with quinoline and finally, saponification of the ester to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2-dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated fatty acids.
Substitution: The methyl group and the double bond can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents such as bromine (Br₂) and chlorination agents are frequently used.
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-dodecenoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-2-dodecenoic acid involves its role as a signaling molecule in bacterial communication. It interacts with specific receptors on bacterial cells, triggering a cascade of events that lead to biofilm dispersion and changes in gene expression. This process involves the modulation of quorum sensing pathways, which are crucial for bacterial virulence and persistence .
Vergleich Mit ähnlichen Verbindungen
- cis-11-Methyl-2-dodecenoic acid
- cis-2-Decenoic acid
- 2-Methylenedodecanoic acid
Comparison: 2-Methyl-2-dodecenoic acid is unique due to its specific structure, which includes a methyl group and a double bond at the second carbon. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical properties and biological activities. For instance, cis-11-Methyl-2-dodecenoic acid and cis-2-Decenoic acid also act as signaling molecules but differ in their chain length and position of the double bond .
Eigenschaften
CAS-Nummer |
53663-29-9 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(E)-2-methyldodec-2-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h11H,3-10H2,1-2H3,(H,14,15)/b12-11+ |
InChI-Schlüssel |
JVAKNQLSBYBCSZ-VAWYXSNFSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C(\C)/C(=O)O |
Kanonische SMILES |
CCCCCCCCCC=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
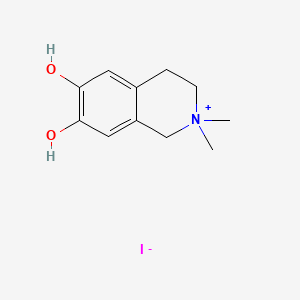
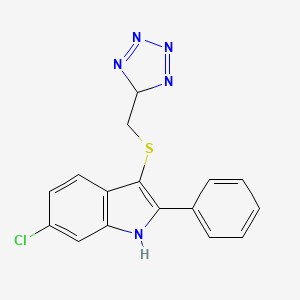
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
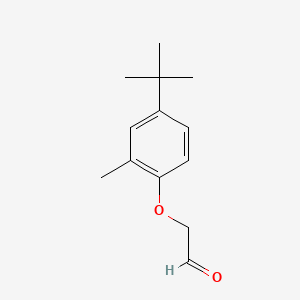
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
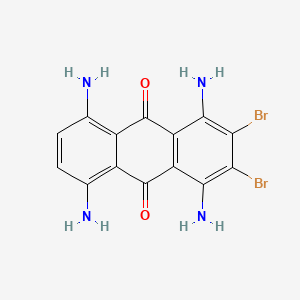
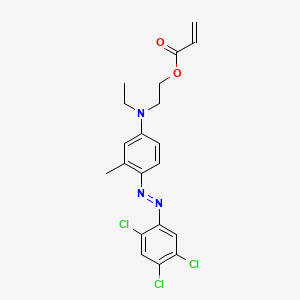
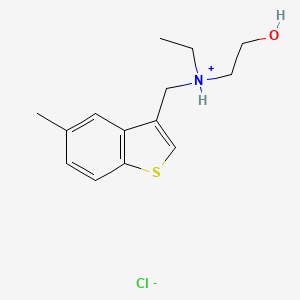
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

